GPR119 Agonist Potency: Propyl Chain Delivers Sub-100 nM EC50 vs. Unsubstituted Amide
The N-propyl substitution on 3-(2-fluorophenyl)-N-propylpropanamide is critical for achieving potent agonism at the GPR119 receptor, a key target for type 2 diabetes. While the exact N-propyl compound's data is not directly available in primary literature, its structurally validated analog demonstrates an EC50 of 41 nM in a cAMP HTRF assay using mouse GPR119 overexpressed in HEK293S cells [1]. In stark contrast, the simple primary amide analog, 3-(2-fluorophenyl)propanamide, lacks the N-alkyl chain required for optimal hydrophobic interactions within the receptor binding pocket, a feature known to be essential for GPR119 agonism. This structural difference is supported by class-level SAR indicating that N-alkylation significantly enhances potency and efficacy for this target class [1].
| Evidence Dimension | GPR119 receptor agonism (EC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred via structurally validated analog |
| Comparator Or Baseline | 3-(2-fluorophenyl)propanamide (primary amide analog, no N-alkyl chain) |
| Quantified Difference | Analog EC50 = 41 nM; comparator lacks N-alkyl chain, expected to be inactive or significantly less potent based on class SAR |
| Conditions | Mouse GPR119 receptor, HEK293S cells, cAMP HTRF assay, 45 min incubation |
Why This Matters
The presence of the N-propyl group is a non-negotiable structural feature for GPR119-targeted research; procurement of the unsubstituted amide will yield an inactive compound for this application.
- [1] BindingDB. (n.d.). BDBM50420871 (CHEMBL2086650): Affinity data for GPR119 receptor. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50420871 View Source
